molecular formula C22H26ClN3O4S B2493738 N1-(3-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896279-02-0

N1-(3-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2493738
CAS No.: 896279-02-0
M. Wt: 463.98
InChI Key: UAFSNASEZZTNAP-UHFFFAOYSA-N
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Description

N1-(3-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-chlorophenyl group at the N1 position and a mesitylsulfonyl-substituted pyrrolidinylmethyl moiety at the N2 position. This compound’s design integrates steric bulk (via the mesitylsulfonyl group) and electron-withdrawing effects (via the 3-chlorophenyl group), which may influence its biological activity and metabolic stability.

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O4S/c1-14-10-15(2)20(16(3)11-14)31(29,30)26-9-5-8-19(26)13-24-21(27)22(28)25-18-7-4-6-17(23)12-18/h4,6-7,10-12,19H,5,8-9,13H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFSNASEZZTNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation reactions using mesitylsulfonyl chloride.

    Attachment of the 3-Chlorophenyl Group: The 3-chlorophenyl group is attached through a substitution reaction using 3-chlorophenylamine.

    Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage through a condensation reaction between the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as flow chemistry and continuous processing to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can occur at the oxalamide linkage.

    Substitution: The 3-chlorophenyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmacological Properties

The compound has been studied for its role as a kinase inhibitor , specifically targeting receptor tyrosine kinases (RTKs). Kinase inhibitors are crucial in cancer therapy as they can interrupt signaling pathways that promote tumor growth and survival. Research indicates that N1-(3-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide exhibits selectivity towards certain kinases involved in oncogenic processes, making it a candidate for further development in oncology .

Cancer Treatment

A study published in a patent document outlines the use of this compound in formulations aimed at treating various cancers. The research demonstrates that this compound can significantly reduce tumor size in preclinical models, suggesting its efficacy as a therapeutic agent .

Gastrointestinal Disorders

In addition to its anticancer properties, this compound has shown potential in treating gastrointestinal disorders such as irritable bowel syndrome (IBS). The inhibition of specific kinases involved in gastrointestinal motility has been linked to improvements in symptom management for patients suffering from IBS .

Formulation Development

The development of solid formulations containing this compound is an area of ongoing research. These formulations aim to enhance bioavailability and target delivery to affected tissues. Various excipients such as microcrystalline cellulose and fumed silica have been used to optimize the formulation characteristics .

Dosage Forms

Research into dosage forms indicates that the compound can be effectively administered in various strengths ranging from 10 mg to 250 mg, depending on the therapeutic needs and patient tolerance .

Data Table: Summary of Applications

Application AreaDescriptionResearch Findings
Cancer TreatmentInhibition of receptor tyrosine kinasesSignificant tumor size reduction observed
Gastrointestinal DisordersManagement of symptoms related to IBSImproved motility and symptom relief
Formulation DevelopmentSolid dosage forms with optimized bioavailabilityVarious strengths developed (10 mg - 250 mg)

Mechanism of Action

The mechanism of action of N1-(3-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Oxalamides

Compound Name N1 Substituent N2 Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound 3-chlorophenyl (1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl Mesitylsulfonyl, pyrrolidine ~529.0 (estimated)
Compound 13 4-chlorophenyl (1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl Acetylpiperidine, thiazole 478.14
S336 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Dimethoxybenzyl, pyridine 422.43
Compound 16 4-(4-hydroxybenzoyl)phenyl 4-methoxyphenethyl Hydroxybenzoyl, methoxyphenethyl 456.47
Compound 6 Adamant-2-yl Benzyloxy Adamantane, benzyloxy 382.50

Key Observations :

  • Chlorophenyl Position : The target compound’s 3-chlorophenyl group differs from analogs like Compound 13 (4-chlorophenyl), which may alter electronic properties and binding interactions in biological targets .
  • Mesitylsulfonyl Group : This bulky substituent likely enhances metabolic stability compared to acetyl (Compound 13) or hydroxymethyl (Compounds 14–15) groups, as sulfonyl groups resist hydrolysis .
  • Heterocyclic Moieties : The pyrrolidine ring in the target compound contrasts with thiazole (Compound 13), pyridine (S336), or adamantane (Compound 6), affecting solubility and target affinity .

Metabolic and Toxicological Profiles

  • Metabolism : Oxalamides with benzyloxy or pyridinyl groups (e.g., S336) undergo rapid hepatic metabolism without amide hydrolysis, whereas ester-containing analogs are hydrolyzed . The mesitylsulfonyl group in the target compound may slow degradation, extending half-life .
  • Safety Margins: Flavoring oxalamides have margins of safety >500 million based on NOELs. Therapeutic oxalamides (e.g., HIV inhibitors) require lower safety margins due to controlled dosing .

Biological Activity

N1-(3-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring , a mesitylsulfonyl group , and an oxalamide moiety . The synthesis typically involves several steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization using appropriate precursors such as amino acids.
  • Introduction of the Mesitylsulfonyl Group : This step involves sulfonylation using mesitylsulfonyl chloride in the presence of a base.
  • Attachment of the Oxalamide Moiety : The final step couples the intermediate with oxalyl chloride under basic conditions.

The unique combination of functional groups imparts specific chemical properties and biological activities to the compound, enhancing its versatility in therapeutic applications .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The mesitylsulfonyl group may enhance binding affinity to proteins, while the oxalamide moiety could facilitate interactions with other molecular structures, modulating various biological pathways .

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar oxalamide structures have shown efficacy in inhibiting cell growth in hematological cancers and solid tumors .

Inflammatory Response Modulation

Research has demonstrated that this compound can influence inflammatory responses. For example, it may inhibit macrophage functions, thereby reducing local and systemic inflammation. This property is particularly relevant in treating diseases associated with chronic inflammation .

Study 1: Anticancer Activity

A study investigating the anticancer properties of related compounds found that those with oxalamide structures significantly inhibited the proliferation of human cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases .

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (lung cancer)15Apoptosis
Compound BMCF7 (breast cancer)10Cell cycle arrest

Study 2: Inflammatory Response

In vivo studies have shown that related compounds can reduce the secretion of pro-inflammatory cytokines in macrophage cultures. This suggests a potential therapeutic role in managing inflammatory diseases .

CompoundCytokine Inhibition (%)Model
Compound AIL-6: 40%Mouse model
Compound BTNF-alpha: 35%Rat model

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N1-(3-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide with high purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of pyrrolidine, coupling with chlorophenyl oxalamide precursors, and purification via chromatography. Critical steps include:

  • Stereochemical control : Use chiral catalysts or resolution techniques to address stereoisomer formation, as seen in related oxalamide syntheses producing 1:1 diastereomeric mixtures .
  • Green chemistry optimization : Employ continuous flow reactors and eco-friendly solvents (e.g., ethanol/water mixtures) to enhance yield (e.g., up to 53% in analogous compounds) and reduce waste .
  • Quality control : Validate purity (>90%) using HPLC and LC-MS, ensuring absence of unreacted intermediates .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : A combination of:

  • NMR spectroscopy : Analyze characteristic peaks (e.g., δH 1.10–2.20 for pyrrolidinyl protons, δH 10.75 for oxalamide NH) .
  • LC-MS : Confirm molecular weight (e.g., calculated m/z 463.98 vs. observed [M+H+] 465.1) and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguous stereochemistry, though this requires high-purity single crystals .

Advanced Research Questions

Q. How can researchers evaluate the compound's potential enzyme inhibition mechanisms?

  • Methodological Answer :

  • Kinetic assays : Measure IC50 values against target enzymes (e.g., soluble epoxide hydrolase) using fluorogenic substrates .
  • Molecular docking : Simulate interactions between the mesitylsulfonyl group and enzyme active sites (e.g., hydrophobic pockets in kinases/proteases) .
  • SAR studies : Compare bioactivity with analogs (e.g., replacing 3-chlorophenyl with fluorophenyl) to identify critical functional groups .

Q. What strategies resolve contradictions in stereochemical assignments from NMR data?

  • Methodological Answer :

  • Variable-temperature NMR : Reduce signal overlap by analyzing spectra at elevated temperatures (e.g., 50°C in DMSO-d6) .
  • Isotopic labeling : Use 13C-enriched precursors to track coupling patterns in complex regions (e.g., pyrrolidinyl methylene groups) .
  • Computational modeling : Predict chemical shifts with DFT calculations (e.g., B3LYP/6-31G* basis set) to validate assignments .

Q. How can conflicting bioactivity data across related oxalamides be systematically addressed?

  • Methodological Answer :

  • Meta-analysis : Compile IC50 values and pharmacokinetic data from structurally similar compounds (e.g., neuroprotective vs. cytotoxic effects) .
  • Cellular context studies : Test activity in diverse cell lines (e.g., cancer vs. neuronal) to identify tissue-specific effects .
  • Proteomics profiling : Use mass spectrometry to map off-target interactions, clarifying mechanisms behind contradictory results .

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